molecular formula C8H9BrClNO B594380 7-Bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride CAS No. 1350738-87-2

7-Bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride

Cat. No.: B594380
CAS No.: 1350738-87-2
M. Wt: 250.52
InChI Key: QPJKEPXQSCQPEN-UHFFFAOYSA-N
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Description

“7-Bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride” is a chemical compound with the empirical formula C8H8BrNO . It has a molecular weight of 214.06 and is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The SMILES string of this compound is Brc1ccc2NCCOc2c1 . The InChI code is 1S/C8H8BrNO/c9-6-1-2-7-8(5-6)11-4-3-10-7/h1-2,5,10H,3-4H2 . These codes provide a textual representation of the compound’s molecular structure.


Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

Platelet Aggregation Inhibition

7-Bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride derivatives have been synthesized and tested for their ability to inhibit platelet aggregation, which is crucial in preventing thrombotic diseases. For instance, the synthesized derivatives exhibited inhibitory effects on ADP-induced platelet aggregation, indicating potential applications in anti-thrombotic therapies (Tian et al., 2012).

Synthesis Methodology Development

There is notable research in developing new methods for synthesizing 3,4-dihydro-2H-benzo[1,4]oxazines due to their biological and medicinal relevance. New synthesis techniques using different starting materials and processes have been explored to enhance the efficiency and yield of these compounds for further applications in biology and medication (詹淑婷, 2012).

Chemical Structure and Reactivity Studies

The chemical structure and reactivity of this compound derivatives have been a subject of study, with research focused on understanding their conformation, configuration, and how they react under different conditions. This knowledge is foundational for applications in material sciences and drug development (Chaudhuri et al., 2001).

Synthesis of Diverse Benzoxazine Derivatives

Researchers have synthesized various benzoxazine derivatives, including 7-Bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine, for potential applications in pharmaceuticals. These efforts involve exploring different chemical pathways and conditions to create compounds with specific properties (Yuan et al., 2007).

Antimicrobial Activity

The antimicrobial properties of this compound derivatives have been investigated. These compounds have shown effectiveness against various Gram-positive and Gram-negative microorganisms, suggesting their potential use in developing new antimicrobial agents (Fang et al., 2011).

Mechanism of Action

While the exact mechanism of action for this compound is not clear, a related compound, “7-bromo-2H-benzo[b][1,4]oxazin-3(4H)-one linked isoxazole”, has been studied for its anticancer activity . It was found that some of these compounds exhibited remarkable anticancer activity compared to the standard drug etoposide . Molecular docking studies with EGFR also strengthened the in vitro anticancer activity .

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Future Directions

As this compound is part of a collection of unique chemicals provided to early discovery researchers , it may be used in future research to explore its potential applications. Given the observed anticancer activity of related compounds , it could be particularly interesting to investigate its potential use in cancer treatment.

Properties

IUPAC Name

7-bromo-3,4-dihydro-2H-1,4-benzoxazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO.ClH/c9-6-1-2-7-8(5-6)11-4-3-10-7;/h1-2,5,10H,3-4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPJKEPXQSCQPEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(N1)C=CC(=C2)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30719234
Record name 7-Bromo-3,4-dihydro-2H-1,4-benzoxazine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30719234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1350738-87-2
Record name 7-Bromo-3,4-dihydro-2H-1,4-benzoxazine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30719234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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